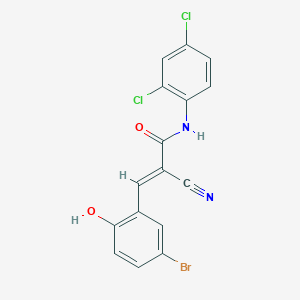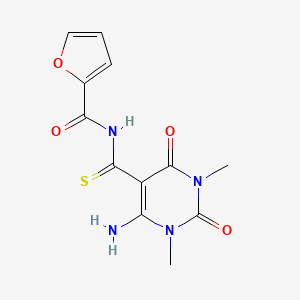![molecular formula C25H19N3O4 B2725363 N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-67-2](/img/new.no-structure.jpg)
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound featuring a diverse set of functional groups, making it a molecule of interest in various fields of scientific research, from synthetic chemistry to biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a series of cyclization reactions starting from benzofuran and pyrimidine derivatives.
Substitution with a benzyl group: Benzylation can be performed under basic conditions using benzyl halides and strong bases.
Attachment of the acetamide group: The final acetamide group is introduced through amidation reactions involving acetic anhydride or acetamide under catalyzed conditions.
Industrial Production Methods
Industrial-scale production of such complex organic molecules typically employs automated synthesizers that allow precise control over reaction conditions. Techniques like solid-phase synthesis and microwave-assisted reactions are often used to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions on the benzofuro[3,2-d]pyrimidine ring.
Reduction: Certain functional groups within the molecule can be reduced, though this may be less common due to the stability of the core structure.
Substitution: Electrophilic and nucleophilic substitutions can occur at different sites, especially on the benzyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typically performed using hydrogen gas in the presence of palladium catalysts or with reagents like lithium aluminum hydride.
Substitution: A range of halides and bases can be used, depending on the specific substitution reaction.
Major Products
The major products of these reactions include derivatives with modified functional groups, leading to potentially new compounds with different properties and applications.
Scientific Research Applications
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1-yl)acetamide
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzothiophene-1(2H)-yl)acetamide
Uniqueness
N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide stands out due to the combination of the benzofuro[3,2-d]pyrimidine core with the benzyl and acetamide groups, offering a distinct set of chemical properties and biological activities compared to similar compounds.
So, what do you find most interesting about this compound?
Properties
CAS No. |
877656-67-2 |
|---|---|
Molecular Formula |
C25H19N3O4 |
Molecular Weight |
425.444 |
IUPAC Name |
N-benzyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c29-21(26-15-17-9-3-1-4-10-17)16-27-22-19-13-7-8-14-20(19)32-23(22)24(30)28(25(27)31)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,29) |
InChI Key |
BUHNEMDJHUVDBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
![1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2725285.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)


![N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2725290.png)



![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)

![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
![5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole](/img/structure/B2725303.png)
